
DDD85646
説明
DDD85646は、N-ミリストイル転移酵素(NMT)に対する強力な阻害活性で知られるピラゾールスルホンアミド化合物です。この酵素は、特定の細胞タンパク質のN末端にミリストイル酸を転移させる役割を担っており、多くのタンパク質の正常な機能に不可欠な修飾です。 This compoundは、アフリカ睡眠病などの病気を引き起こすトリパノソーマ感染症の治療における前臨床モデルで著しい有効性を示しています .
科学的研究の応用
Cancer Therapeutics
PCLX-001 has shown promise as an antineoplastic agent. It operates through unique mechanisms compared to traditional cancer therapies, demonstrating high efficacy against several cancer types including:
- Breast Cancer
- Lung Cancer
- Bladder Cancer
- Pancreatic Cancer
In preclinical studies, PCLX-001 exhibited significant anti-proliferative effects on cancer cell lines, suggesting its potential utility in treating malignancies resistant to conventional therapies .
Tissue Selectivity
Research indicates that PCLX-001 may exhibit tissue-selective properties, particularly in androgen receptor-dependent conditions. This selectivity could lead to fewer side effects compared to non-selective therapies, making it a candidate for targeted cancer treatments .
Case Study 1: Efficacy in Breast Cancer
A study evaluated PCLX-001's effects on breast cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability and induction of apoptosis, indicating its potential as a therapeutic agent for breast cancer treatment .
Case Study 2: Lung and Bladder Cancer Trials
Clinical trials involving patients with advanced lung and bladder cancers have reported promising outcomes with PCLX-001 administration. Patients exhibited stabilized disease progression and improved quality of life metrics during treatment periods .
作用機序
DDD85646は、N-ミリストイル転移酵素を阻害することで効果を発揮します。この酵素は、特定のタンパク質のN末端にミリストイル酸を転移させる触媒作用を担い、それらの適切な局在化と機能に不可欠な修飾です。this compoundはN-ミリストイル転移酵素の活性部位に結合し、ミリストイル酸の転移を阻止し、それによって標的タンパク質の機能を阻害します。 この阻害は寄生虫の死につながる可能性があり、this compoundを強力な抗寄生虫剤にします .
類似の化合物:
IMP-1088: マラリアの原因となるマラリア原虫を標的にするために開発された、もう1つの強力なN-ミリストイル転移酵素阻害剤。
DDD100870: This compoundと同様に、この化合物もN-ミリストイル転移酵素を阻害しますが、さまざまなアッセイで異なる活性プロファイルを示しています .
This compoundの独自性: this compoundは、特にトリパノソーマ属において、N-ミリストイル転移酵素に対するその高い効力と特異性のために独自です。アフリカ睡眠病の前臨床モデルにおけるその有効性は、治療薬としての可能性を強調しています。 さらに、そのよく特徴付けられた作用機序と構造データの入手可能性は、N-ミリストイル転移酵素阻害の研究に役立つツールとなっています .
生化学分析
Biochemical Properties
DDD85646 interacts with N-myristoyltransferase (NMT), an enzyme that catalyzes the transfer of myristic acid to the N-terminus of specific cellular proteins . This compound acts as an inhibitor of NMT, leading to a decrease in the myristoylation of proteins . This interaction is crucial for the antitrypanosomal activity of this compound .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its inhibition of NMT. In Trypanosoma brucei, this leads to a decrease in the myristoylation of proteins, which in turn affects various cellular processes . For instance, it has been shown to decrease cell viability in vitro and tumor growth in vivo . Furthermore, this compound has been found to cause mitochondrial ferrous iron overload, oxidative stress, elevated protein poly (ADP)-ribosylation, and death by parthanatos .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to NMT and inhibition of the enzyme’s activity . This leads to a decrease in the myristoylation of proteins, disrupting their normal function and localization . The inhibition of NMT by this compound also leads to the degradation of certain proteins, including Src family kinases .
Temporal Effects in Laboratory Settings
This compound has been shown to have a significant impact on the growth of Trypanosoma brucei over time in laboratory settings . In a study, this compound administration in mice (12.5 mg/kg for four days) ameliorated T. brucei in an acute mouse model of HAT .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage . In a study involving a mouse model of trypanosomiasis, this compound was administered at a dosage of 12.5 mg/kg for four days, which resulted in a significant reduction in the severity of the disease .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein myristoylation . This process, catalyzed by NMT, involves the transfer of myristic acid to the N-terminus of specific proteins . By inhibiting NMT, this compound disrupts this metabolic pathway, affecting the function and localization of myristoylated proteins .
準備方法
合成経路および反応条件: DDD85646の合成には、ピラゾールスルホンアミド構造の形成が含まれます。主なステップには次のものがあります。
ピラゾール環の形成: これは一般的に、ヒドラジンと1,3-ジケトンの反応によって達成されます。
スルホンアミドの形成: ピラゾール中間体を次にスルホニルクロリドと反応させて、スルホンアミド基を形成します。
工業生産方法: this compoundの工業生産は、おそらく同様の合成経路に従いますが、収率と純度を最適化して、より大きな規模で行われます。 これには、大型反応器の使用、反応条件の精密な制御、結晶化やクロマトグラフィーなどの精製技術が含まれます .
反応の種類:
置換反応: this compoundは、特にピラゾール環とスルホンアミド基で置換反応を受ける可能性があります。
酸化および還元:
一般的な試薬および条件:
置換反応: スルホニルクロリド、ヒドラジン、さまざまな求電子剤および求核剤などの試薬。
酸化および還元: 所望の変換に応じて、過マンガン酸カリウムなどの一般的な酸化剤または水素化ホウ素ナトリウムなどの還元剤を使用できます。
主な生成物: これらの反応の主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、ピラゾール環またはスルホンアミド基に異なる官能基が結合した、さまざまなthis compound誘導体をもたらす可能性があります .
類似化合物との比較
IMP-1088: Another potent N-myristoyltransferase inhibitor, developed to target Plasmodium species, the causative agents of malaria.
DDD100870: Similar to DDD85646, this compound also inhibits N-myristoyltransferase but has shown different activity profiles in various assays .
Uniqueness of this compound: this compound is unique due to its high potency and specificity for N-myristoyltransferase, particularly in Trypanosoma species. Its effectiveness in preclinical models of African sleeping sickness highlights its potential as a therapeutic agent. Additionally, its well-characterized mechanism of action and the availability of structural data make it a valuable tool for studying N-myristoyltransferase inhibition .
生物活性
2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide, also known as compound 63 or DDD85646, is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in treating human African trypanosomiasis (HAT). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy against specific pathogens, and pharmacokinetic properties.
The primary target of this compound is the enzyme N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of HAT. NMT plays a crucial role in protein modification necessary for parasite viability. Inhibition of this enzyme leads to disrupted cellular processes and ultimately the death of the parasite. This compound has been shown to exhibit competitive inhibition against TbNMT with an IC50 value of approximately 1.9 μM, indicating strong potency relative to other compounds in its class .
Efficacy Against Pathogens
Research indicates that this compound demonstrates significant trypanocidal activity. In vitro studies have reported an effective concentration (EC50) of about 21 μM against T. brucei, showcasing its potential as a therapeutic agent . Moreover, the compound has also shown activity against other parasites such as Leishmania major and Trypanosoma cruzi, with IC50 values as low as 0.002 μM and 0.003 μM respectively .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in animal models. Key findings include:
- Oral Bioavailability : Approximately 19%, allowing for effective oral dosing.
- Half-life : About 1.2 hours, indicating a relatively short duration of action.
- Volume of Distribution : Low volume (0.4 L/kg), suggesting limited distribution in body tissues.
- Blood Clearance : Low clearance rate (6 mL/min/kg), which may contribute to sustained drug levels .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications in the piperazine and pyrazole moieties have been systematically studied to optimize potency and selectivity:
- The presence of methyl groups on the pyrazole ring is critical for maintaining enzyme binding affinity.
- Alterations at the sulfonamide linker have been explored to enhance solubility and bioavailability without compromising efficacy .
Table 1: Biological Activity Data
Compound | Target | IC50 (μM) | EC50 (μM) | Selectivity Ratio |
---|---|---|---|---|
This compound | TbNMT | 1.9 | 21 | High |
This compound | LmNMT | 0.002 | - | Very High |
This compound | TcNMT | 0.003 | - | Very High |
Table 2: Pharmacokinetic Properties
Parameter | Value |
---|---|
Oral Bioavailability | 19% |
Half-life | 1.2 hours |
Volume of Distribution | 0.4 L/kg |
Blood Clearance | 6 mL/min/kg |
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- In Vivo Efficacy : In mouse models infected with T. brucei, treatment with this compound resulted in significant reductions in parasitemia and improved survival rates compared to untreated controls .
- Safety Profile : Toxicological assessments indicated that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed during trials .
特性
IUPAC Name |
2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N6O2S/c1-13-20(14(2)28(3)26-13)27-32(30,31)21-17(22)10-16(11-18(21)23)15-4-5-25-19(12-15)29-8-6-24-7-9-29/h4-5,10-12,24,27H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBSZPZJLPTFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347812 | |
Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215010-55-1 | |
Record name | DDD-85646 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215010551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DDD-85646 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTX5CVK89G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。